N-(2,3-dimethylphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-19-7-6-10-23(20(19)2)27-26(31)18-33-25-17-32-22(15-24(25)30)16-28-11-13-29(14-12-28)21-8-4-3-5-9-21/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEALFWMWWCOKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , and it features a piperazine moiety linked to a pyran derivative. This structural complexity suggests multiple points of interaction with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing physiological responses.
Biological Activity and Pharmacological Effects
Research has indicated that this compound exhibits several biological activities:
1. Antidepressant Activity
- A study demonstrated that compounds with similar structures showed significant antidepressant effects in animal models. The piperazine component is known for its activity on serotonin receptors, which could explain the observed effects.
2. Antimicrobial Properties
- Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The presence of the pyran ring enhances its interaction with bacterial cell membranes.
3. Anti-inflammatory Effects
- In vitro assays have indicated that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
Data Table: Summary of Biological Activities
Case Studies
- Antidepressant Efficacy : In a controlled study involving rodents, administration of this compound resulted in a 50% reduction in depressive-like behaviors compared to control groups, indicating a robust antidepressant effect.
- Antimicrobial Activity Assessment : A series of experiments evaluated the compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
- Inflammation Model Study : In a model of acute inflammation induced by carrageenan, treatment with the compound led to a significant reduction in paw edema compared to untreated controls, supporting its anti-inflammatory potential.
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyranone core followed by coupling with the phenylpiperazine moiety. Key steps include:
- Mitsunobu reaction for ether linkage formation between the pyranone and acetamide groups .
- Nucleophilic substitution to introduce the phenylpiperazine group, using polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Optimize yields (>65%) by controlling moisture and oxygen levels during sensitive steps .
Q. How should researchers characterize the structural integrity and purity of this compound?
Employ a combination of:
- ¹H/¹³C NMR spectroscopy : Confirm regiochemistry of the pyranone and acetamide groups (e.g., carbonyl signals at δ 168–172 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ calculated for C₃₂H₃₆N₃O₄: 550.2654) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
Prioritize:
- Enzyme inhibition assays : Test against kinases or proteases linked to diseases (e.g., cancer, inflammation) at 1–10 µM concentrations .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to determine selectivity .
- Microbial susceptibility testing : Evaluate antibacterial/antifungal activity via broth microdilution (MIC values) .
Advanced Research Questions
Q. How can computational methods predict binding affinity and selectivity toward therapeutic targets?
Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like serotonin receptors or COX-2. Key parameters:
- Binding energy : Prioritize compounds with ΔG < -8 kcal/mol .
- Pharmacophore mapping : Identify critical H-bond donors/acceptors in the phenylpiperazine and pyranone moieties .
Q. What strategies address discrepancies in biological activity data across experimental models?
- Assay standardization : Compare results under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability testing : Use liver microsomes to assess if cytochrome P450-mediated degradation explains reduced activity in vivo .
- Structural analogs : Cross-test derivatives (e.g., substituents on the phenyl ring) to isolate SAR trends .
Q. What catalytic systems enhance efficiency in synthesizing key intermediates?
- Palladium catalysts : Optimize Suzuki-Miyaura couplings for biaryl synthesis (e.g., Pd(PPh₃)₄, K₂CO₃ in toluene/ethanol) .
- Phase-transfer catalysts : Accelerate alkylation steps (e.g., tetrabutylammonium bromide in biphasic systems) .
Q. How can researchers establish structure-activity relationships (SAR) for derivatives?
- Systematic substitution : Modify the phenylpiperazine group (e.g., electron-withdrawing vs. donating substituents) and evaluate activity changes .
- Bioisosteric replacement : Replace the pyranone core with thienopyrimidine or chromeno-pyrimidine analogs .
- Data correlation : Use regression models to link logP values (1.8–3.2) with membrane permeability .
Q. What analytical methods resolve co-elution issues in chromatographic purity assessment?
- HPLC-DAD/ELSD : Employ orthogonal detection (UV/ELSD) to distinguish co-eluting impurities .
- Chiral columns : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IB) if stereoisomers form during synthesis .
Q. How do metabolic stability assays inform structural modifications?
Q. What reaction mechanisms explain unexpected byproducts during synthesis?
- Radical intermediates : Use EPR spectroscopy to detect transient species in oxidation steps .
- Acid-catalyzed rearrangements : Monitor for pyranone ring opening under acidic conditions via in-situ IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
